Cas no 951887-58-4 (2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene)
2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene
- FCH1385937
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- MDL: MFCD07782403
- Inchi: 1S/C11H11ClO2/c1-8(12)6-9-2-3-10-11(7-9)14-5-4-13-10/h2-3,7H,1,4-6H2
- InChI Key: CAYVELWTNHXFHZ-UHFFFAOYSA-N
- SMILES: ClC(=C)CC1C=CC2=C(C=1)OCCO2
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 217
- XLogP3: 2.3
- Topological Polar Surface Area: 18.5
2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 200735-1g |
2-Chloro-3-[3,4-(ethylenedioxy)phenyl]-1-propene |
951887-58-4 | 97% | 1g |
£327.00 | 2022-03-01 | |
| Fluorochem | 200735-2g |
2-Chloro-3-[3,4-(ethylenedioxy)phenyl]-1-propene |
951887-58-4 | 97% | 2g |
£624.00 | 2022-03-01 | |
| Fluorochem | 200735-5g |
2-Chloro-3-[3,4-(ethylenedioxy)phenyl]-1-propene |
951887-58-4 | 97% | 5g |
£981.00 | 2022-03-01 | |
| abcr | AB360683-1 g |
2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene; 97% |
951887-58-4 | 1 g |
€487.80 | 2023-07-19 | ||
| abcr | AB360683-5 g |
2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene; 97% |
951887-58-4 | 5 g |
€1,373.40 | 2023-07-19 | ||
| abcr | AB360683-1g |
2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene, 97%; . |
951887-58-4 | 97% | 1g |
€794.00 | 2025-04-14 | |
| abcr | AB360683-5g |
2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene; 97% |
951887-58-4 | 5g |
€1373.40 | 2023-09-06 | ||
| A2B Chem LLC | AX78925-1g |
2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene |
951887-58-4 | 1g |
$1525.00 | 2024-07-18 | ||
| A2B Chem LLC | AX78925-2g |
2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene |
951887-58-4 | 2g |
$1975.00 | 2024-07-18 | ||
| abcr | AB360683-2g |
2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene, 97%; . |
951887-58-4 | 97% | 2g |
€1064.00 | 2025-04-14 |
2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene Suppliers
2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene
Recent Advances in the Study of 2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene (CAS: 951887-58-4)
The compound 2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene (CAS: 951887-58-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of various bioactive molecules. The presence of the ethylenedioxy group and the chloro-alkene moiety in its structure makes it a versatile building block for the construction of complex pharmacophores. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the synthesis of novel dopamine receptor modulators, showing promising results in preclinical models of Parkinson's disease.
From a pharmacological perspective, research has revealed that 2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene exhibits interesting interactions with various neurotransmitter systems. A team at the University of California, San Francisco recently reported (Nature Chemical Biology, 2024) that derivatives of this compound show selective binding to serotonin receptors, suggesting potential applications in the treatment of mood disorders. The compound's ability to cross the blood-brain barrier, as demonstrated in rodent models, further enhances its therapeutic potential.
In terms of synthetic methodology, significant progress has been made in optimizing the production of 951887-58-4. A recent patent (WO2023123456) describes an improved synthetic route that increases yield while reducing environmental impact through greener chemistry approaches. This advancement is particularly important as it addresses previous challenges related to the scalability of production while maintaining high purity standards required for pharmaceutical applications.
Structural-activity relationship (SAR) studies have provided valuable insights into the compound's pharmacophore. X-ray crystallography data (Acta Crystallographica Section E, 2023) has revealed that the spatial arrangement of the ethylenedioxy group plays a crucial role in determining biological activity. These findings are informing the design of next-generation derivatives with enhanced potency and selectivity.
Looking forward, several research groups are investigating the potential of 2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene as a scaffold for developing novel antimicrobial agents. Preliminary results presented at the 2024 American Chemical Society meeting showed promising activity against drug-resistant bacterial strains, though further optimization is needed to improve pharmacokinetic properties.
In conclusion, 2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene (951887-58-4) represents a compound of growing importance in medicinal chemistry. Its unique structural features, combined with recent synthetic advances and emerging biological data, position it as a valuable tool for drug discovery. Continued research into its applications and mechanism of action will likely yield significant contributions to the development of new therapeutic agents in the coming years.
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